2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol

SYK inhibition Enzymatic assay Kinase inhibitor

TAK-659 (2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol) is the premier commercially available dual SYK/FLT3 inhibitor, delivering nanomolar potency (IC50 3.2/4.6 nM) and >50-fold selectivity across 290 kinases. Unlike SYK-selective alternatives (e.g., entospletinib), it directly suppresses FLT3-ITD-driven proliferation and achieves tumor regression at 60 mg/kg in MV4-11 AML xenografts. This unique profile makes it the definitive chemical probe for dissecting BCR-FLT3 crosstalk in hematologic malignancies and solid tumors. Supplied at ≥95% purity to ensure reproducible, publication-grade results in vitro and in vivo.

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
CAS No. 1114597-04-4
Cat. No. B1384392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
CAS1114597-04-4
Molecular FormulaC11H10ClN3OS
Molecular Weight267.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC2=CC(=O)NC(=N2)N)Cl
InChIInChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16)
InChIKeyOGZIPZGNRUPAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol (Mivavotinib/TAK-659): Technical Profile and Procurement Overview


2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol (CAS 1114597-04-4), also known as mivavotinib (TAK-659), is an orally bioavailable, small-molecule dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. This pyrimidin-4-ol derivative is supplied as a research compound with a typical minimum purity of 95% and is currently under clinical investigation for advanced hematologic malignancies and solid tumors [1][2]. Its structure features a 2-amino group and a 6-[(4-chlorophenyl)thio]methyl substituent on the pyrimidin-4-ol core, which are critical for its potent kinase inhibition profile [3].

Why 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol Cannot Be Replaced by Other SYK or Pyrimidine Derivatives


While multiple pyrimidine-based compounds have been described as SYK inhibitors, 2-amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol (TAK-659) exhibits a distinct, quantifiable dual inhibition profile against both SYK and FLT3 that is not a universal feature of its structural analogs [1]. The specific 6-[(4-chlorophenyl)thio]methyl substitution pattern confers nanomolar potency against both targets, whereas many in-class alternatives either lack FLT3 activity altogether or display substantially weaker dual inhibition [2]. Consequently, substituting a generic 'pyrimidin-4-ol SYK inhibitor' for this specific compound would likely result in loss of FLT3-driven efficacy and altered cellular response profiles, as demonstrated by differential sensitivity in FLT3-dependent versus independent cell lines [1][3].

Quantitative Differentiation of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol: Head-to-Head Potency and Selectivity Data


SYK Enzymatic Potency: 13-Fold Improvement Over Fostamatinib

TAK-659 inhibits SYK with an IC50 of 3.2 nM [1], representing a 13-fold improvement in enzymatic potency compared to the FDA-approved SYK inhibitor fostamatinib (active metabolite R406, IC50 = 41 nM) .

SYK inhibition Enzymatic assay Kinase inhibitor

Dual SYK/FLT3 Inhibition: FLT3 Potency Absent in Entospletinib

TAK-659 inhibits FLT3 with an IC50 of 4.6 nM . In contrast, the selective SYK inhibitor entospletinib (GS-9973) lacks significant FLT3 activity, exhibiting 13- to >1000-fold selectivity for SYK over FLT3 in cellular assays .

FLT3 inhibition Dual kinase inhibitor AML

Broad Kinase Selectivity: >50-Fold Window Over 290 Kinases

In a broad kinase selectivity panel encompassing 290 protein kinases, TAK-659 demonstrated greater than 50-fold selectivity for its primary targets SYK and FLT3 . This selectivity window is quantifiably defined, providing a clear benchmark for off-target risk assessment compared to less selective SYK inhibitors such as fostamatinib, which inhibits Lyn and Lck with similar potency to SYK in vitro .

Kinase selectivity Off-target activity Chemical probe

Cellular Proliferation: Differential Sensitivity in FLT3-Mutant vs. WT Cell Lines

TAK-659 exhibits sensitivity in FLT3-ITD-dependent cell lines MV4-11 and MOLM-13, while wild-type FLT3-expressing RS4-11 (ALL) and RA1 (Burkitt's lymphoma) cell lines are not sensitive to the compound [1]. This biomarker-defined differential sensitivity provides a clear experimental selection criterion compared to pan-active cytotoxic agents or FLT3-selective inhibitors like quizartinib, which may have different resistance profiles.

Cell proliferation FLT3-ITD Biomarker

Optimal Research Applications for 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol Based on Quantitative Evidence


Investigating SYK-Dependent B-Cell Receptor Signaling in Lymphoma Models

Given its 3.2 nM IC50 against SYK [1] and potent inhibition of SYK activation and downstream BCR signaling in primary CLL cells , this compound is well-suited for studies of B-cell receptor (BCR) pathway biology. Researchers should prioritize its use over less potent SYK inhibitors (e.g., fostamatinib, IC50 = 41 nM) to achieve robust target engagement at lower concentrations .

Evaluating FLT3-Driven Efficacy in Acute Myeloid Leukemia (AML) Models

The dual SYK/FLT3 inhibition profile (FLT3 IC50 = 4.6 nM) [1] makes this compound a valuable tool for AML research, particularly in FLT3-ITD-mutant contexts. Unlike SYK-selective inhibitors such as entospletinib, TAK-659 directly targets FLT3 . Studies have demonstrated tumor regression at 60 mg/kg daily in the FLT3-dependent MV4-11 xenograft model , validating its utility for in vivo AML studies.

Probing SYK/FLT3 Biology with a Selective Chemical Probe

The demonstrated >50-fold selectivity over 290 kinases [1] positions TAK-659 as a precise chemical probe for dissecting SYK and FLT3 signaling pathways with reduced off-target confounding. This selectivity advantage over earlier-generation SYK inhibitors (e.g., fostamatinib, which inhibits Lyn and Lck with similar potency ) makes it preferable for experiments requiring high target specificity.

Solid Tumor Microenvironment and Kinase-Dependent Colony Formation Studies

TAK-659 has demonstrated concentration-dependent inhibition of tumor colony formation in 5 of 31 solid tumor models tested (gastric, breast, ovarian) and significant antitumor activity in primary human tumor xenograft models of gastric, pancreatic, triple-negative breast, and ovarian cancers at 60 mg/kg daily oral dosing [1]. This evidence supports its use in research exploring SYK's emerging role in solid tumor biology and the tumor microenvironment.

Technical Documentation Hub

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